4-Chloro-1H-indazol-5-amine
CAS No.: 1082041-33-5
Cat. No.: VC2554615
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082041-33-5 |
---|---|
Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 4-chloro-1H-indazol-5-amine |
Standard InChI | InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) |
Standard InChI Key | BLWKYVXJPMQSPE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2)C(=C1N)Cl |
Canonical SMILES | C1=CC2=C(C=NN2)C(=C1N)Cl |
Introduction
Physical and Chemical Properties
4-Chloro-1H-indazol-5-amine possesses distinctive physical and chemical properties that make it valuable for research purposes. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 4-Chloro-1H-indazol-5-amine
The compound exhibits limited solubility in water but is soluble in various organic solvents, which is typical for compounds with both polar (amine) and non-polar (aromatic) regions. The presence of the amine group at the 5-position provides a site for hydrogen bonding and potential derivatization, making it useful for chemical modifications in medicinal chemistry research .
The compound's relatively low LogP value (0.94) indicates a moderate hydrophilicity, suggesting potential for reasonable absorption and distribution in biological systems. This property is particularly important when considering the compound's potential pharmacological applications .
Biological Activity and Applications
Role in Medicinal Chemistry
The indazole scaffold serves as an important pharmacophore in medicinal chemistry. The presence of both chloro and amino substituents on the indazole ring in 4-Chloro-1H-indazol-5-amine provides multiple sites for further functionalization and optimization of biological activity.
Research on related indazole compounds has shown that structural modifications can significantly alter their biological activities. For instance, N-substituted indazole derivatives have demonstrated enhanced anticancer properties against specific cell lines, suggesting that 4-Chloro-1H-indazol-5-amine could serve as a valuable starting point for developing novel therapeutic agents .
The ability to form hydrogen bonds through its amine group and the electronic effects of the chloro substituent contribute to the compound's potential to interact with biological targets such as enzymes and receptors, which are crucial for its therapeutic potential.
Current Research and Future Directions
Research Applications
4-Chloro-1H-indazol-5-amine represents an important building block in medicinal chemistry research. Its potential applications include:
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Serving as a key intermediate in the synthesis of more complex bioactive molecules
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Use as a scaffold for structure-activity relationship (SAR) studies
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Development of focused compound libraries for drug discovery
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Investigation of specific enzyme inhibitors, particularly in cancer research
Future Research Directions
Future research involving 4-Chloro-1H-indazol-5-amine may focus on:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of its biological activities across various therapeutic targets
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Development of structure-activity relationships through systematic chemical modifications
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Exploration of its potential as a component in combination therapies
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Investigation of novel drug delivery systems to enhance its bioavailability
Recent studies on indazole derivatives suggest that compounds like 4-Chloro-1H-indazol-5-amine warrant further investigation for their potential therapeutic applications, particularly in oncology .
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